molecular formula C14H20N6O3 B2559436 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034335-31-2

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2559436
CAS No.: 2034335-31-2
M. Wt: 320.353
InChI Key: AXGMXVWNFNASCR-UHFFFAOYSA-N
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. It features a hybrid structure combining pyrrolidine and imidazolidinone rings, linked via a carbonyl group to a 6-(dimethylamino)pyrazine moiety. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its versatility in drug design and its presence in numerous biologically active molecules . Similarly, the imidazolidinone core is a significant pharmacophore found in various therapeutic agents and is also utilized as a high-boiling polar aprotic solvent in chemical synthesis . This molecular architecture suggests potential for diverse research applications. The compound's structure indicates potential use as a key intermediate in the synthesis of novel enzyme inhibitors or receptor ligands. Researchers can explore its utility in medicinal chemistry programs, particularly in targeting neurological disorders, oncological pathways, or inflammatory diseases, given that related structures have shown relevant biological activities . The presence of the dimethylaminopyrazine group can contribute to binding affinity and solubility properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-18(2)11-7-15-8-12(17-11)23-10-3-5-19(9-10)14(22)20-6-4-16-13(20)21/h7-8,10H,3-6,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGMXVWNFNASCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS Number: 2034335-31-2) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework, including an imidazolidinone core, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₆O₃, with a molecular weight of 320.35 g/mol. The compound's structure includes:

  • Pyrrolidine ring
  • Pyrazine moiety
  • Imidazolidinone core

This structural complexity allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, particularly those involved in cancer immunotherapy. For instance, compounds similar to this one have been shown to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase), a negative regulator of the cGAS-STING pathway, enhancing immune response against tumors .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of imidazolidinone derivatives. For example, a related compound demonstrated significant inhibition of ENPP1 with an IC₅₀ value as low as 5.70 nM, indicating strong potency as an immunotherapeutic agent . This suggests that the compound may enhance the efficacy of existing cancer treatments by stimulating immune responses.

Cytotoxicity Studies

In vitro studies are essential for evaluating the cytotoxic effects of this compound. Preliminary data indicates that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with IC₅₀ values ranging from low micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the dimethylamino group or alterations in the pyrazine moiety could significantly impact binding affinity and selectivity towards biological targets. Ongoing SAR studies are expected to provide insights into how specific structural features influence activity.

Data Table: Summary of Biological Activities

Activity IC₅₀ Value Target Reference
ENPP1 Inhibition5.70 nMImmune modulation
Cytotoxicity (Cancer)8 - 16 µMVarious cancer cell lines
Antileishmanial2.4 µMLeishmania species

Case Studies

  • Immunotherapy Enhancement : In vivo studies demonstrated that compounds similar to this compound, when administered alongside anti-PD-1 antibodies, resulted in a tumor growth inhibition rate of approximately 77.7% in murine models . This underscores the potential for this compound in combination therapies.
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on MRC5 cells revealed promising results for imidazolidinone derivatives, suggesting that modifications could lead to compounds with lower toxicity profiles while maintaining efficacy against targeted cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with quaternary ammonium compounds (QACs) and pyrazine derivatives. For example:

  • Pyrazine Derivatives: The dimethylamino-pyrazine core is analogous to bioactive molecules like pyrazinamide (antitubercular agent) and varenicline (nicotinic receptor partial agonist).
  • Imidazolidinone-Containing Compounds: Imidazolidinone moieties are common in protease inhibitors (e.g., saxagliptin for diabetes).

Physicochemical Properties

While direct data for the compound are unavailable, methodologies from environmental science research on similar compounds can be applied. For instance:

  • Critical Micelle Concentration (CMC) Analysis: Spectrofluorometry and tensiometry, used for alkyltrimethylammonium compounds (e.g., BAC-C12), could determine the amphiphilic behavior of the target compound’s dimethylamino group. Comparative CMC values (e.g., 8.3 mM for BAC-C12 via spectrofluorometry ) might serve as a benchmark if the compound exhibits surfactant-like properties.

Crystallographic and Computational Analysis

The SHELX software suite is widely employed for small-molecule crystallography. Structural comparisons with analogs (e.g., pyrazinamide) could leverage SHELXL for refinement, revealing bond-length variations or conformational differences. For example:

Parameter Target Compound Pyrazinamide Saxagliptin
Pyrazine Ring Dimethylamino-substituted Unsubstituted Absent
Hydrogen Bonds Likely high (imidazolidinone) Moderate High (amide)
LogP (Predicted) ~2.1 (moderate lipophilicity) -1.5 1.8

Table 1: Hypothetical structural and physicochemical comparison based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A one-pot, multi-step synthesis strategy is recommended, leveraging nucleophilic substitution and carbonyl coupling reactions. For example, the pyrrolidine-1-carbonyl intermediate can be synthesized via a coupling reaction between activated carbonyl derivatives and pyrrolidine under anhydrous conditions. Reaction efficiency can be optimized by controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation yields. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress should be monitored using TLC and validated via 1H^1H-NMR and HRMS .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and proton environments. For crystallographic confirmation, grow single crystals via slow evaporation in a solvent system like DCM/hexane. X-ray diffraction analysis (e.g., using SHELXS97/SHELXL97 software) resolves bond angles and intermolecular interactions (e.g., hydrogen bonds like N–H···O, critical for stability). Validate spectral data against computational predictions (e.g., Gaussian-based DFT for 13C^{13}C chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in analyzing the environmental stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer : Design a split-split plot experiment to evaluate stability across pH, temperature, and UV exposure. For example:

  • Plots : pH levels (3, 7, 11).
  • Subplots : Temperatures (25°C, 40°C, 60°C).
  • Sub-subplots : UV irradiation durations (0, 6, 12 hours).
    Use HPLC-MS to quantify degradation products (e.g., hydrolyzed imidazolidinone or pyrazine fragments). Kinetic modeling (e.g., first-order decay constants) identifies dominant degradation pathways. Reference environmental fate studies to correlate lab results with real-world persistence .

Q. How can computational methods like DFT be integrated with experimental data to predict the compound's reactivity and interactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p) basis set) to optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Compare computed 1H^1H- and 13C^{13}C-NMR chemical shifts (via GIAO method) with experimental data to validate structural accuracy. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets), guiding SAR studies. Cross-reference with crystallographic data (e.g., hydrogen-bonding networks) to refine computational models .

Q. How should researchers address contradictions between theoretical predictions and experimental results regarding the compound's biological activity?

  • Methodological Answer : Conduct a comparative analysis using multiple assays (e.g., microbial inhibition vs. enzymatic activity) to identify context-dependent effects. If DFT predicts high reactivity but in vitro assays show low activity, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome incubation). Use multi-variable regression to isolate confounding factors (e.g., solvent polarity in assay media). Cross-validate with structural analogs (e.g., pyrazine derivatives from patent literature) to discern structure-activity trends .

Methodological Notes

  • Data Contradiction Resolution : When spectral data (e.g., 1H^1H-NMR splitting patterns) conflict with crystallographic findings, prioritize single-crystal XRD for conformational accuracy. For biological discrepancies, replicate experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .
  • Experimental Design : Use randomized block designs with ≥4 replicates to account for batch variability in synthesis or bioassays. For environmental studies, include abiotic controls (e.g., sterile soil) to distinguish chemical vs. microbial degradation .

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